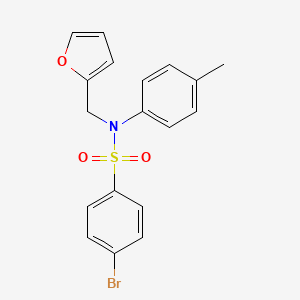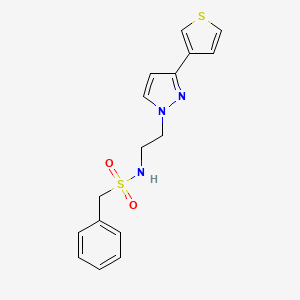
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C13H16F3NO4S and its molecular weight is 339.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds and Biological Significance N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is part of a broader class of compounds that have significant implications in medicinal chemistry, particularly within the realm of heterocyclic compounds bearing the triazine scaffold. These compounds demonstrate a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This broad range of activities highlights the potential of such compounds in developing future drugs, suggesting that the triazine nucleus, and by extension related structures like this compound, could be core moieties for pharmaceutical research and development (Verma, Sinha, & Bansal, 2019).
Degradation Studies and Stability Analysis In the context of degradation studies and stability analysis, compounds similar to this compound, like nitisinone, have been subject to extensive research. These studies aim to understand the stability of such compounds under various conditions, including different pH levels, temperatures, and exposure to ultraviolet radiation. By identifying the major products of degradation and assessing their stability, researchers can better understand the properties of these compounds, contributing to a more comprehensive understanding of their potential risks and benefits in medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Environmental Persistence and Toxicity Concerns The environmental persistence and potential toxicity of chemical compounds used in consumer products, including those related to this compound, are critical areas of study. Research focusing on compounds like triclosan, which shares some chemical characteristics with this compound, has shed light on the mechanisms of action, environmental fate, and the balance between utility and safety in consumer products. Such studies are crucial for ensuring that the development and use of these compounds are sustainable and safe for human health and the environment (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-4-6-12(7-5-11)22(19,20)17-9-2-1-3-10(18)8-9/h4-7,9-10,17-18H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMVOCCBTLSBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2600622.png)
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2600623.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2600625.png)
![6,6-Dimethyl-1-azaspiro[3.4]octane;hydrochloride](/img/structure/B2600629.png)
![2-ethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2600630.png)



![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2600635.png)


![5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2600640.png)
![N-(2,5-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2600643.png)
![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)
